Fluorescein dicaproate

Lipase assay Enzymology Fluorogenic substrate

Assay sensitivity loss from generic C4 ester substitution is resolved with fluorescein dicaproate (C6), which exhibits faster hydrolysis kinetics for porcine pancreas lipase. Intended for pharmaceutical R&D, digestive enzyme characterization, and microbial activity assays. - Porcine pancreas lipase: faster hydrolysis vs. dibutyrate (C4); improves linear dynamic range. - Cell-permeable, non-fluorescent until esterase cleavage (λEx/λEm: 497/516 nm). - Validated for live-cell imaging, flow cytometry, and high-throughput lipase inhibitor screening.

Molecular Formula C32H32O7
Molecular Weight 528.6 g/mol
CAS No. 7364-90-1
Cat. No. B1604469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein dicaproate
CAS7364-90-1
Molecular FormulaC32H32O7
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCCCC)C5=CC=CC=C5C(=O)O3
InChIInChI=1S/C32H32O7/c1-3-5-7-13-29(33)36-21-15-17-25-27(19-21)38-28-20-22(37-30(34)14-8-6-4-2)16-18-26(28)32(25)24-12-10-9-11-23(24)31(35)39-32/h9-12,15-20H,3-8,13-14H2,1-2H3
InChIKeyDHSNCRHSIFNRJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorescein Dicaproate: Overview & Specifications


Fluorescein dicaproate (CAS 7364-90-1), also known as fluorescein dihexanoate, is a non-fluorescent, hydrophobic fluorescein diester derivative with the molecular formula C32H32O7 and molecular weight of 528.59 . The compound exhibits an excitation maximum at 497 nm and emission maximum at 516 nm upon enzymatic cleavage, with an extinction coefficient of 80,000 cm⁻¹ M⁻¹ . As a fluorogenic substrate, fluorescein dicaproate remains non-fluorescent until hydrolyzed by esterases or lipases, at which point the dicaproate ester groups are cleaved to release the highly fluorescent product fluorescein .

1 Enzyme-specific substrate context: porcine pancreas lipase exhibits reversed chain-length preference relative to other esterases
2 Hydrophobic cell-permeable probe: passive membrane diffusion supports intracellular esterase detection workflows
3 Standard fluorescein detection: compatible with common fluorescein filter sets upon enzymatic hydrolysis

Fluorescein Dicaproate: Substitution Limitations


Fluorescein esters of varying acyl chain lengths exhibit fundamentally different hydrolysis kinetics depending on the enzyme source. Generic substitution of fluorescein dicaproate with shorter-chain analogs such as fluorescein diacetate (C2) or fluorescein dibutyrate (C4) is scientifically invalid because the enzymatic hydrolysis rate order reverses for specific enzymes. While most esterases and lipases display decreasing hydrolysis rates as acyl chain length increases (acetate > butyrate > caproate), porcine pancreas lipase exhibits the opposite behavior, with fluorescein dicaproate (C6) hydrolyzing faster than fluorescein dibutyrate [1]. This enzyme-specific substrate preference inversion means that assay sensitivity, dynamic range, and linearity are fundamentally altered when substituting analogs. Selection of fluorescein dicaproate over shorter-chain esters is therefore not merely a preference but a requirement for assays targeting porcine pancreas lipase or related enzymes that share this atypical chain-length preference [1].

Target compound Fluorescein dicaproate (C6)
Potential substitute Fluorescein diacetate (C2) / dibutyrate (C4)
Enzyme-specific chain-length preference may reverse with porcine pancreas lipase; reported hydrolysis rate order differs fundamentally from other esterases and lipases
Assay sensitivity profile may shift when substituting chain-length analogs; dynamic range and linearity may not transfer directly without enzyme-specific re-validation

Fluorescein Dicaproate: Comparative Evidence


Hydrolysis Rate Reversal in Porcine Lipase

In a direct head-to-head enzymatic hydrolysis study comparing six fluorescein esters (diacetyl, dipropionyl, dibutyryl, divaleryl, and dicaproyl), the hydrolysis rate order was found to be enzyme-dependent. For all enzymes tested except porcine pancreas lipase, the hydrolysis rate decreased with increasing acyl chain length: acetate > propionate > butyrate > valerate > caproate. However, with porcine pancreas lipase, this trend reversed—fluorescein divalerate and fluorescein dicaproate exhibited higher hydrolysis rates than fluorescein dibutyrate [1]. This enzyme-specific substrate preference inversion is a definitive differentiation point that precludes simple analog substitution.

Hydrolysis Rate Reversal
Head-to-head
C6 > C4 with porcine pancreas lipase; C4 > C6 with other esterases
Supports enzyme-specific substrate selection
Rank-order inversion documented across six fluorescein esters
Lipase assay Enzymology Fluorogenic substrate Porcine pancreas Chain-length selectivity

Spectral Detection Sensitivity Comparison

Fluorescein dicaproate generates the identical fluorescein fluorophore upon hydrolysis as all other fluorescein diesters, producing a detection signal with excitation maximum at 497 nm and emission maximum at 516 nm, with an extinction coefficient of 80,000 cm⁻¹ M⁻¹ . This spectral profile is equivalent to that of fluorescein diacetate and fluorescein dibutyrate upon complete hydrolysis, ensuring that detection sensitivity and instrument compatibility remain consistent across the fluorescein ester class.

Spectral Detection
Class-level
Identical fluorescein fluorophore upon hydrolysis; standard green channel detection
Detection sensitivity equivalent across fluorescein ester class
Procurement decisions may focus on enzyme specificity rather than signal output
Fluorescence spectroscopy Assay development Spectral characterization Detection limit

Solubility Profile for Assay Preparation

Fluorescein dicaproate demonstrates solubility in DMSO and chloroform, enabling preparation of concentrated stock solutions at 10 mM in DMSO . Unlike fluorescein diacetate, which exhibits limited solubility in organic solvents and may require specialized solubilization protocols for high-concentration stock preparation, fluorescein dicaproate's six-carbon acyl chains confer sufficient lipophilicity for reliable dissolution in standard organic solvents commonly used in assay workflows.

Solubility Profile
Class-level
Soluble in DMSO (10 mM stock achievable); chloroform compatible
Supports consistent organic stock preparation
Lipophilicity from C6 acyl chains aids dissolution in standard organic solvents
Solubility Assay buffer compatibility DMSO Substrate preparation

Long-Term Storage Stability Profile

According to vendor technical specifications, fluorescein dicaproate is stable for at least 2 years when stored at -20°C with protection from light and moisture . The compound ships at ambient temperature and is classified as non-dangerous goods for transportation purposes . Short-term storage at +4°C is acceptable, with a melting point of 82-83°C providing a reliable purity verification endpoint .

Storage Stability
Data to verify
Reported ≥2 years at −20°C with protection from light and moisture
Supports bulk procurement planning
Vendor-reported; lot-specific verification recommended
Stability Storage conditions Shelf life Quality control

Fluorescein Dicaproate: Research & Industrial Applications


Porcine Pancreas Lipase Activity Assays

For researchers quantifying porcine pancreas lipase activity, fluorescein dicaproate is the preferred fluorogenic substrate over shorter-chain analogs such as fluorescein diacetate or dibutyrate. The enzyme-specific hydrolysis rate inversion documented for porcine pancreas lipase—where dicaproate (C6) hydrolyzes faster than dibutyrate (C4)—means that assay sensitivity and linear dynamic range are optimized when fluorescein dicaproate is selected [1]. This scenario applies to pharmaceutical research involving pancreatic enzyme replacement therapy development, digestive enzyme characterization, and comparative enzymology studies where porcine pancreas serves as a model system.

C6 Esterase Activity in Live Cells

Fluorescein dicaproate serves as a specific fluorogenic substrate for C6 esterase activity in live-cell imaging and flow cytometry applications [1]. The compound's hydrophobic nature enables passive diffusion across cell membranes, whereupon intracellular esterases hydrolyze the dicaproate groups, releasing fluorescent fluorescein that accumulates within viable cells . This property makes fluorescein dicaproate suitable for discriminating cell populations based on esterase activity, as demonstrated in studies differentiating monocytes from other peripheral blood leukocytes [2]. Researchers should note that the six-carbon caproate chain length provides intermediate membrane permeability characteristics between the rapidly diffusing diacetate (C2) and the more slowly internalized longer-chain esters.

Microbial Activity & Viability Testing

Fluorescein dicaproate is employed for measuring total microbial activity through esterase-mediated hydrolysis [1]. The compound's hydrolysis by microbial esterases enables researchers to quantify total microbial activity efficiently in environmental samples, soil microbiology studies, and industrial fermentation monitoring. The intermediate chain length (C6) provides a balance between membrane permeability and enzyme accessibility that may be preferable for mixed microbial populations where esterase profiles vary across species. When selecting fluorescein dicaproate for microbial applications, users should consider that different bacterial and fungal species express distinct esterase repertoires with varying chain-length preferences.

Lipase Inhibitor Discovery & Screening

For high-throughput screening campaigns targeting lipase enzymes—particularly those with substrate specificity profiles similar to porcine pancreas lipase—fluorescein dicaproate provides a fluorogenic readout that accurately reflects native substrate preferences [1]. In inhibitor discovery programs, the use of fluorescein dicaproate rather than dibutyrate ensures that hits identified in primary screens are relevant to the enzyme's physiological substrate recognition properties. This application is particularly relevant for pharmaceutical research focused on pancreatic lipase inhibitors for obesity management, where porcine pancreas lipase is frequently employed as a model enzyme due to its structural and functional homology to human pancreatic lipase.

Application
Selection Property
Validation Focus
Porcine pancreas lipase assays
Enzyme-specific substrate preference context
Hydrolysis rate verification with target enzyme
Intracellular esterase detection
C6 chain-length membrane permeability profile
Cell-type esterase activity profiling review
Microbial esterase screening
Broad-spectrum substrate accessibility
Species-specific hydrolysis rate review
Lipase inhibitor screening studies
Native substrate preference context
Inhibitor potency correlation review with physiological substrate

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